Cas no 2172529-40-5 (3-(4-Hydroxyoxan-4-yl)thiane-3-carboxylic acid)

3-(4-Hydroxyoxan-4-yl)thiane-3-carboxylic acid is a structurally unique heterocyclic compound featuring both oxane (tetrahydropyran) and thiane (tetrahydrothiopyran) moieties, along with a carboxylic acid functional group. This bifunctional molecule offers versatility as an intermediate in organic synthesis, particularly in the development of pharmacologically active compounds or chiral ligands. The presence of hydroxyl and carboxyl groups enhances its reactivity, enabling selective derivatization for applications in medicinal chemistry and material science. Its rigid, fused-ring system may contribute to stereochemical control in asymmetric synthesis. The compound’s hybrid structure, combining oxygen and sulfur heterocycles, makes it valuable for studying structure-activity relationships in drug design or as a building block for complex molecular architectures.
3-(4-Hydroxyoxan-4-yl)thiane-3-carboxylic acid structure
2172529-40-5 structure
Product Name:3-(4-Hydroxyoxan-4-yl)thiane-3-carboxylic acid
CAS No:2172529-40-5
MF:C11H18O4S
MW:246.323222637177
CID:5569003
PubChem ID:165594434
Update Time:2025-09-28

3-(4-Hydroxyoxan-4-yl)thiane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-hydroxyoxan-4-yl)thiane-3-carboxylic acid
    • 2172529-40-5
    • EN300-1629889
    • 3-(4-Hydroxyoxan-4-yl)thiane-3-carboxylic acid
    • Inchi: 1S/C11H18O4S/c12-9(13)10(2-1-7-16-8-10)11(14)3-5-15-6-4-11/h14H,1-8H2,(H,12,13)
    • InChI Key: XAICPDHFXRFKTB-UHFFFAOYSA-N
    • SMILES: S1CCCC(C(=O)O)(C1)C1(CCOCC1)O

Computed Properties

  • Exact Mass: 246.09258022g/mol
  • Monoisotopic Mass: 246.09258022g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 92.1Ų

3-(4-Hydroxyoxan-4-yl)thiane-3-carboxylic acid Pricemore >>

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Additional information on 3-(4-Hydroxyoxan-4-yl)thiane-3-carboxylic acid

Introduction to 3-(4-Hydroxyoxan-4-yl)thiane-3-carboxylic acid (CAS No. 2172529-40-5)

3-(4-Hydroxyoxan-4-yl)thiane-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2172529-40-5, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This heterocyclic thiol derivative features a unique structural motif that has garnered attention for its potential biological activities and synthetic utility. The compound consists of a thiophene ring substituted with a carboxylic acid group at the 3-position and an oxane ring at the 4-position, which is further functionalized with a hydroxyl group. Such structural features make it a promising candidate for further exploration in drug discovery and therapeutic applications.

The thiophene core is a well-documented scaffold in medicinal chemistry, known for its role in various bioactive molecules, including antifungal, antibacterial, and anticancer agents. The presence of the carboxylic acid functionality at the 3-position of the thiophene ring introduces reactivity that can be exploited for further derivatization, enabling the synthesis of more complex analogs with tailored properties. Additionally, the oxane ring, which is a three-membered ether moiety, contributes to the compound's overall steric and electronic characteristics, potentially influencing its interaction with biological targets.

The hydroxyl group on the oxane ring adds another layer of functional diversity, allowing for hydrogen bonding interactions and affecting solubility and metabolic stability. These structural elements collectively contribute to the compound's potential as a pharmacophore in the development of novel therapeutic agents. Recent studies have highlighted the importance of heterocyclic thioles in medicinal chemistry due to their ability to modulate various biological pathways. The unique combination of functional groups in 3-(4-Hydroxyoxan-4-yl)thiane-3-carboxylic acid positions it as a valuable building block for further chemical investigation.

In recent years, there has been growing interest in exploring derivatives of thiophene-based compounds for their potential applications in treating neurological disorders, inflammation, and cancer. The hydroxyloxan moiety in this compound resembles structures found in natural products known for their bioactivity, suggesting that it may possess similar pharmacological properties. For instance, oxane derivatives have been reported to exhibit inhibitory effects on certain enzymes involved in disease pathways. The carboxylic acid group can also be utilized to form esters or amides, expanding the synthetic possibilities for creating libraries of derivatives with enhanced binding affinity and selectivity.

One of the most compelling aspects of 3-(4-Hydroxyoxan-4-yl)thiane-3-carboxylic acid is its potential as a scaffold for structure-based drug design. Computational modeling studies have shown that thiophene derivatives can effectively interact with biological targets such as enzymes and receptors due to their rigid aromatic core and diverse substituents. The presence of both polar (hydroxyl group) and non-polar (thiophene ring) regions enhances its ability to penetrate biological membranes, making it an attractive candidate for oral or topical administration.

Moreover, the compound's stability under various conditions makes it suitable for formulation into pharmaceutical products. The carboxylic acid group can be used to create salts that improve solubility and bioavailability, while the hydroxyl group can participate in hydrogen bonding interactions within biological systems. These properties are critical for ensuring that drug candidates reach their intended targets in effective concentrations.

Recent advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like 3-(4-Hydroxyoxan-4-yl)thiane-3-carboxylic acid. Techniques such as transition metal-catalyzed cross-coupling reactions have made it possible to construct intricate molecular frameworks with high precision. This has opened up new avenues for drug discovery by allowing chemists to rapidly generate libraries of derivatives for screening against various disease-related targets.

The potential applications of this compound extend beyond traditional small-molecule drugs. Its structural features make it suitable for development as a prodrug or a lead compound for further optimization through medicinal chemistry approaches. Prodrugs are designed to enhance delivery or improve pharmacokinetic properties before being converted into active forms within the body. By leveraging the versatility of 3-(4-Hydroxyoxan-4-yl)thiane-3-carboxylic acid, researchers can explore innovative strategies to address unmet medical needs.

In conclusion, 3-(4-Hydroxyoxan-4-yl)thiane-3-carboxylic acid (CAS No. 2172529-40-5) represents a promising candidate in medicinal chemistry due to its unique structural features and potential biological activities. The combination of a thiophene core, carboxylic acid functionality, hydroxyl group on an oxane ring, and overall steric configuration offers numerous opportunities for further exploration and development. As research continues to uncover new therapeutic targets and methodologies, compounds like this one are likely to play an increasingly important role in addressing complex diseases through innovative chemical solutions.

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